4-Chloro-3-(cyclopropylmethoxy)aniline
Description
4-Chloro-3-(cyclopropylmethoxy)aniline (CAS: 1265236-35-8) is a substituted aniline derivative featuring a chlorine atom at the 4-position and a cyclopropylmethoxy group at the 3-position of the benzene ring. This compound is synthesized for use as a versatile intermediate in pharmaceuticals and agrochemicals due to its unique steric and electronic properties . Its cyclopropylmethoxy substituent introduces conformational rigidity and moderate electron-donating effects, distinguishing it from analogs with simpler alkoxy or electron-withdrawing groups.
Properties
IUPAC Name |
4-chloro-3-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESKYBITFJHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265062 | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265236-35-8 | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265236-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(cyclopropylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-3-(cyclopropylmethoxy)aniline is an organic compound with potential pharmaceutical applications. Its structure includes a chloro group, a methoxy group, and a cyclopropyl ring, which contribute to its unique biological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical formula for this compound is CHClNO. The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in signaling pathways, particularly those related to phosphodiesterase (PDE) activity. This inhibition can lead to increased levels of cyclic AMP (cAMP), impacting numerous physiological processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Antidepressant Effects : By modulating cAMP levels, it may influence mood regulation and present potential as an antidepressant agent .
- Anticancer Properties : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer effects.
Study 1: PDE Inhibition and Neuropharmacology
A recent study evaluated the effects of various PDE inhibitors, including derivatives similar to this compound. The results showed significant improvements in memory performance and reductions in depressive-like behaviors in animal models. The compound's ability to selectively inhibit PDE4 isoforms was noted as a critical factor in its neuropharmacological profile .
Study 2: Antimicrobial Activity
In vitro tests conducted on several bacterial strains demonstrated that this compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, providing a quantitative measure of its effectiveness against pathogens. Further research is needed to explore its mechanism of action against these microorganisms.
Data Table: Biological Activities
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Several positional isomers and derivatives share structural similarities with 4-Chloro-3-(cyclopropylmethoxy)aniline. Key examples include:
Key Observations :
- Positional Isomerism : The chlorine and cyclopropylmethoxy group positions significantly influence reactivity. For example, 3-Chloro-4-(cyclopropylmethoxy)aniline may exhibit different electronic effects due to proximity between substituents .
- Conversely, trifluoromethyl groups (4-Chloro-3-(trifluoromethyl)aniline) enhance electrophilic substitution resistance due to strong electron withdrawal .
Electronic and Steric Properties
- Cyclopropylmethoxy Group : The cyclopropyl ring introduces steric hindrance and slight electron donation via the ether oxygen. This contrasts with trifluoromethoxy (4-Chloro-3-(Trifluoromethoxy)Aniline, CAS: 97608-50-9), which is strongly electron-withdrawing, reducing the aromatic ring’s electron density .
- Trifluoromethyl vs. Cyclopropylmethoxy : The trifluoromethyl group (in 4-Chloro-3-(trifluoromethyl)aniline) increases lipophilicity and metabolic stability, making it common in agrochemicals. Cyclopropylmethoxy balances bulk and moderate electron donation, favoring interactions with hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
